Quinosuaveoline B
Description
Quinosuaveoline B is a β-indoloquinazoline alkaloid isolated from the leaves and stems of Oricia suaveolens (Rutaceae), a plant native to Southern Côte d’Ivoire. This compound belongs to a class of nitrogen-containing heterocyclic alkaloids characterized by a fused indole-quinazoline backbone . While its exact biological activities remain understudied, O. This compound coexists with structurally related compounds such as quinosuaveoline A, orisuaveoline A, and orisuaveoline B in the same plant organs, highlighting the chemical diversity within this species .
Properties
Molecular Formula |
C17H17NO5 |
|---|---|
Molecular Weight |
315.32 g/mol |
IUPAC Name |
2-[(6R)-17-methoxy-4,7,13-trioxa-11-azatetracyclo[8.7.0.03,8.012,16]heptadeca-1,3(8),9,11,14,16-hexaen-6-yl]propan-2-ol |
InChI |
InChI=1S/C17H17NO5/c1-17(2,19)14-8-22-12-6-10-11(7-13(12)23-14)18-16-9(4-5-21-16)15(10)20-3/h4-7,14,19H,8H2,1-3H3/t14-/m1/s1 |
InChI Key |
OXDIHTWLYDWMMZ-CQSZACIVSA-N |
Isomeric SMILES |
CC(C)([C@H]1COC2=C(O1)C=C3C(=C2)C(=C4C=COC4=N3)OC)O |
Canonical SMILES |
CC(C)(C1COC2=C(O1)C=C3C(=C2)C(=C4C=COC4=N3)OC)O |
Synonyms |
quinosuaveoline B |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Classification
Quinosuaveoline B and its analogs can be categorized into two primary groups based on their core structures:
β-Indoloquinazolines: this compound: Features an indole fused to a quinazoline moiety. Orisuaveoline A/B: Similar β-indoloquinazoline framework but with variations in substituents (e.g., hydroxyl or methoxy groups) .
Furoquinolines: Skimmianine, Kokusaginine: Contain a furan ring fused to a quinoline system, differing from the indole-quinazoline core of this compound .
Comparative Physicochemical Properties
| Compound | Core Structure | Molecular Formula | Molecular Weight (g/mol) | Plant Source | Known Biological Activities |
|---|---|---|---|---|---|
| This compound | β-Indoloquinazoline | Not reported | Not reported | O. suaveolens leaves/stem | Potential antimicrobial (inferred) |
| Orisuaveoline A | β-Indoloquinazoline | Not reported | Not reported | O. suaveolens leaves/stem | Not studied |
| Skimmianine | Furoquinoline | C₁₄H₁₃NO₄ | 259.26 | O. suaveolens roots | Antiparasitic, anti-inflammatory |
| Kokusaginine | Furoquinoline | C₁₄H₁₃NO₃ | 243.26 | O. suaveolens roots | Antimalarial, cytotoxic |
Notes:
- Molecular weights for furoquinolines are calculated based on their formulas.
- Skimmianine and kokusaginine exhibit validated biological activities, whereas this compound’s roles are inferred from traditional uses of O. suaveolens .
Functional Divergence
- Bioactivity: Furoquinolines like skimmianine demonstrate broader pharmacological profiles (e.g., antimalarial, cytotoxic) compared to β-indoloquinazolines, which are less explored .
- Biosynthetic Pathways: Furoquinolines derive from anthranilic acid, while β-indoloquinazolines may involve tryptophan-derived indole precursors, suggesting divergent evolutionary roles in plant defense .
Q & A
Q. How should conflicting hypotheses about this compound’s mechanism of action be tested experimentally?
- Methodological Answer : Design knockout/knockdown studies (e.g., CRISPR-Cas9) in model systems to isolate target pathways. Use competitive binding assays or surface plasmon resonance (SPR) to measure direct interactions. Combine -omics approaches (transcriptomics, proteomics) to map downstream effects and validate hypotheses through rescue experiments .
Ethical and Collaborative Considerations
Q. What ethical guidelines apply to sharing unpublished this compound data in collaborative research?
- Methodological Answer : Establish data-sharing agreements outlining IP rights, authorship criteria, and confidentiality clauses. Use secure platforms (e.g., encrypted cloud storage) for sensitive data. Adhere to institutional review boards (IRBs) for studies involving human-derived samples or animal models .
Q. How can interdisciplinary teams harmonize conflicting interpretations of this compound’s bioactivity?
- Methodological Answer : Organize structured workshops to align on key metrics (e.g., effect size thresholds, assay endpoints). Use consensus frameworks like Delphi methodology to prioritize hypotheses. Publish joint position papers to outline unresolved questions and standardize terminology across fields .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
